Brexpiprazole-d8 (hydrochloride) is a deuterated form of brexpiprazole, a novel atypical antipsychotic medication primarily used to treat major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease. It functions as a serotonin-dopamine activity modulator, exhibiting partial agonism at dopamine D2 and serotonin 5-HT1A receptors while acting as an antagonist at serotonin 5-HT2A receptors. This unique receptor profile contributes to its therapeutic efficacy and reduced side effects compared to other antipsychotics like aripiprazole .
Brexpiprazole-d8 is synthesized for research purposes and is commercially available through chemical suppliers such as Sigma-Aldrich. Its chemical structure is denoted by the formula C25H19D8N3O2S, indicating the presence of deuterium isotopes in place of hydrogen atoms in specific positions of the molecule .
The synthesis of brexpiprazole-d8 involves several steps, beginning with commercially available fluorobenzaldehyde. The process typically includes:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and concentration to ensure high yields and purity of the final product. The use of deuterated reagents is crucial for the production of brexpiprazole-d8.
Brexpiprazole-d8 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological activity. The deuterated version specifically replaces certain hydrogen atoms with deuterium, which can affect its metabolic stability and pharmacokinetics.
Brexpiprazole-d8 participates in various chemical reactions typical for organic compounds, including:
The reactions are typically conducted under controlled conditions to minimize side reactions and optimize yield. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for monitoring reaction progress and product purity .
Brexpiprazole-d8 acts primarily through its interactions with various neurotransmitter receptors:
This dual mechanism allows brexpiprazole-d8 to effectively balance neurotransmitter activity in the brain, addressing symptoms associated with mood disorders and psychosis .
Brexpiprazole-d8 exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Its solubility characteristics are similar to those of other brexpiprazole derivatives .
Brexpiprazole-d8 is utilized primarily in scientific research to study its pharmacokinetics and pharmacodynamics due to its isotopic labeling. Researchers use it in drug development processes to better understand therapeutic mechanisms and optimize formulations for clinical use.
In addition to its applications in psychiatric disorder treatments, ongoing studies explore potential uses in other neurological conditions, making it a valuable compound in pharmaceutical research .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3